Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester
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Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester is a chemical compound with a complex structure It is derived from benzoic acid, which is a simple aromatic carboxylic acid The compound features three methoxy groups attached to the benzene ring and a 4-(diethylamino)butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 4-(diethylamino)butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is often purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, inks, and photographic developers.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 3,4,5-trimethoxybenzoic acid, which may interact with enzymes or receptors in biological systems. The methoxy groups on the benzene ring can also influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester compound.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with similar chemical properties.
Ethyl 3,4,5-trimethoxybenzoate: Similar ester compound with an ethyl group instead of a butyl group.
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
32065-99-9 |
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Molecular Formula |
C18H29NO5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(diethylamino)butyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H29NO5/c1-6-19(7-2)10-8-9-11-24-18(20)14-12-15(21-3)17(23-5)16(13-14)22-4/h12-13H,6-11H2,1-5H3 |
InChI Key |
YMFPHXRHDDQKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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